molecular formula C29H25ClN6O8S B13346009 5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid CAS No. 94088-50-3

5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid

Cat. No.: B13346009
CAS No.: 94088-50-3
M. Wt: 653.1 g/mol
InChI Key: FTKOABBAIOOXDP-UHFFFAOYSA-N
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Description

5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color and application in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-chloro-3-sulphophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-ethoxy-5-methylphenylamine under alkaline conditions to form the azo compound.

    Further Coupling: This intermediate is then further coupled with salicylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of azoxy compounds.

    Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is often carried out using reducing agents like sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium dithionite or zinc in acidic conditions.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid has several applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.

    Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo group. The azo group can undergo reversible redox reactions, which is the basis for its use as a pH indicator. In biological systems, the compound can bind to proteins and other macromolecules, altering their function and providing a means to study cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chloro-3-sulphophenyl)azo)-3-hydroxy-2-naphthoic acid
  • 4-((4-Chloro-5-methyl-2-sulphophenyl)azo)-3-hydroxy-2-naphthoic acid

Uniqueness

Compared to similar compounds, 5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid has a unique combination of functional groups that provide it with distinct properties, such as enhanced stability and specific binding capabilities. This makes it particularly useful in applications requiring precise and stable color changes.

Properties

CAS No.

94088-50-3

Molecular Formula

C29H25ClN6O8S

Molecular Weight

653.1 g/mol

IUPAC Name

5-[[4-[[4-[(4-chloro-3-sulfophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C29H25ClN6O8S/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43)

InChI Key

FTKOABBAIOOXDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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